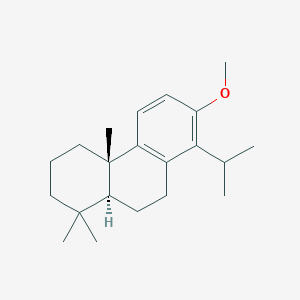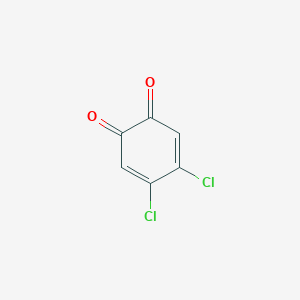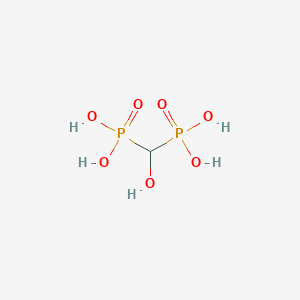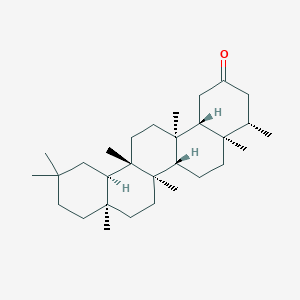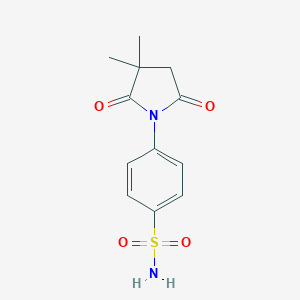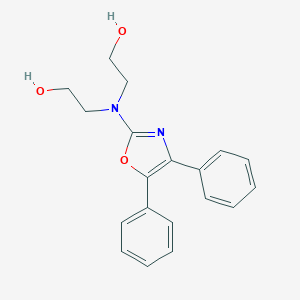
Ethyl (3-(triethoxysilyl)propyl)carbamate
Vue d'ensemble
Description
Ethyl (3-(triethoxysilyl)propyl)carbamate, also known as TEOS-urea, is a chemical compound that has gained widespread attention in the fields of chemistry and materials science due to its unique properties. It is an ester of carbamic acid .
Synthesis Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A novel reducible silica monomer, 2-((2-(methacryloyloxy) ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate (DESSPMA), with diethoxysilyl groups for in situ crosslinking was designed and synthesized .Molecular Structure Analysis
The molecular formula of Ethyl (3-(triethoxysilyl)propyl)carbamate is C12H27NO5Si . The molecular weight is 293.432 .Chemical Reactions Analysis
Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis
Ethyl (3-(triethoxysilyl)propyl)carbamate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 332.2±25.0 °C at 760 mmHg . The melting point is less than 0ºC .Applications De Recherche Scientifique
Chromatography
Ethyl (3-(triethoxysilyl)propyl)carbamate can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . This method is scalable and can be used for isolating impurities in preparative separation . It is also suitable for pharmacokinetics .
Mass Spectrometry
For Mass-Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase needs to be replaced with formic acid . This allows for the analysis of Ethyl (3-(triethoxysilyl)propyl)carbamate in mass spectrometry applications .
Ultra Performance Liquid Chromatography (UPLC)
Smaller 3 µm particles columns are available for fast UPLC applications . This allows for the rapid analysis of Ethyl (3-(triethoxysilyl)propyl)carbamate in UPLC applications .
Drug Delivery
Crosslinking based on triethoxysilyl functionality has been repeatedly highlighted as a frequently used strategy for producing crosslinked organic/inorganic hybrid nanovehicles with enhanced stability for drug delivery applications . The permeability of the developed nanocarriers is another critical characteristic and should be simultaneously manipulated to realize sufficient release of the loaded therapeutic cargo .
Polymer Chemistry
A novel reducible silica monomer, 2-((2-(methacryloyloxy)ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate (DESSPMA), with diethoxysilyl groups for in situ crosslinking was designed and synthesized to produce a lower crosslinking density and greater permeability . This allows for the precise engineering of the permeability of the hybrid nanocarriers at a molecular level .
Therapeutic Efficacy
The novel diethoxymethylsilyl-based crosslinking strategy developed provides a facile and robust route to engineer organic/inorganic hybrid nanocarriers with enhanced therapeutic efficacy . Greater drug loading capacity and in vitro cytotoxicity of the DESSPMA-based shell crosslinked micelles relative to those of the 2-((2-(methacryloyloxy)ethyl)disulfanyl)ethyl (3-(triethoxysilyl)propyl)carbamate (TESSPMA)-based analogues were realized .
Mécanisme D'action
Target of Action
Ethyl (3-(triethoxysilyl)propyl)carbamate is primarily used in the fabrication of hybrid micelles for drug delivery . The compound’s primary targets are the organic/inorganic hybrid nanovehicles, which are used to enhance the stability of drug delivery applications .
Mode of Action
The compound interacts with its targets through a process known as crosslinking . This process is based on triethoxysilyl functionality, which has been highlighted as the most frequently used strategy for producing crosslinked organic/inorganic hybrid nanovehicles . The compound’s interaction with its targets results in enhanced stability and permeability of the developed nanocarriers .
Biochemical Pathways
The compound affects the biochemical pathways related to the permeability of hybrid nanocontainers. The mainstream strategy to control the permeability of a hybrid nanocontainer is a modulation of its crosslinking degree via controlled living polymerization techniques . This compound allows for more precise engineering of the permeability of the hybrid nanocarriers at a molecular level .
Pharmacokinetics
The compound’s ability to enhance the permeability of hybrid nanocarriers suggests that it may have a significant impact on the bioavailability of drugs delivered using these nanocarriers .
Result of Action
The result of the compound’s action is the production of hybrid nanocarriers with enhanced permeability and stability . This leads to greater drug loading capacity and in vitro cytotoxicity of the nanocarriers . These effects are attributed to the enhanced permeability due to a lower crosslinking density without compromised micelle stability .
Action Environment
The action environment of the compound is within the hybrid nanocarriers used for drug delivery . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the properties of the drug being delivered and the specific conditions of the drug delivery application .
Safety and Hazards
Ethyl (3-(triethoxysilyl)propyl)carbamate is associated with risk phrases 36/37/38, which indicate that it may cause irritation to the eyes, respiratory system, and skin . Safety phrases 26-36/37/39 are recommended, which include avoiding contact with eyes and skin, and using suitable protective clothing .
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXVDIFQSGECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044856 | |
| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethyl (3-(triethoxysilyl)propyl)carbamate | |
CAS RN |
17945-05-0 | |
| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17945-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3-(triethoxysilyl)propyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017945050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL (3-(TRIETHOXYSILYL)PROPYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9IL5991FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

